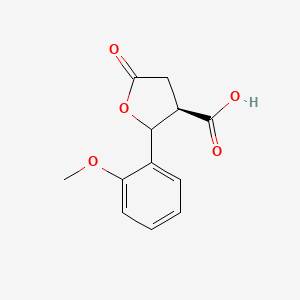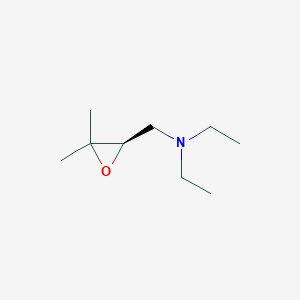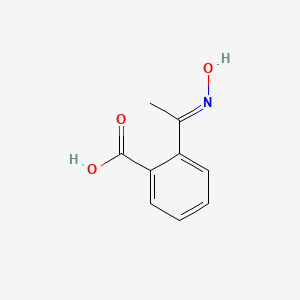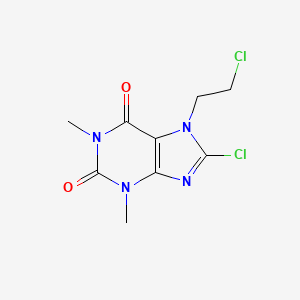
8-chloro-7-(2-chloroethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“8-chloro-7-(2-chloroethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione” is a synthetic organic compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds, which play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This compound is characterized by its unique structure, which includes chloroethyl and dimethyl groups attached to the purine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “8-chloro-7-(2-chloroethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione” typically involves multi-step organic reactions. One common method includes:
Starting Material: The synthesis begins with a purine derivative.
Alkylation: The addition of chloroethyl groups through alkylation reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors to carry out the multi-step synthesis.
Continuous Flow Chemistry: Employing continuous flow reactors for more efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
“8-chloro-7-(2-chloroethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione” can undergo various chemical reactions, including:
Substitution Reactions: Where chlorine atoms can be replaced by other functional groups.
Oxidation and Reduction: Modifying the oxidation state of the compound.
Hydrolysis: Breaking down the compound in the presence of water.
Common Reagents and Conditions
Nucleophiles: For substitution reactions.
Oxidizing Agents: For oxidation reactions.
Reducing Agents: For reduction reactions.
Acids or Bases: For hydrolysis reactions.
Major Products
The products formed depend on the specific reactions and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the chlorine atoms.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: Used as a precursor for synthesizing various purine derivatives.
Study of Reaction Mechanisms: Investigating the reactivity and mechanisms of purine compounds.
Biology
Nucleic Acid Research: Studying interactions with DNA and RNA.
Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.
Medicine
Drug Development: Exploring its potential as a pharmacologically active compound.
Cancer Research: Investigating its effects on cancer cells.
Industry
Chemical Manufacturing: Used in the production of other chemicals and pharmaceuticals.
Material Science:
Mechanism of Action
The mechanism of action of “8-chloro-7-(2-chloroethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione” involves its interaction with molecular targets such as enzymes or nucleic acids. The chloroethyl groups may form covalent bonds with nucleophilic sites, leading to inhibition of enzyme activity or modification of nucleic acids. The exact pathways depend on the specific biological context and target molecules.
Comparison with Similar Compounds
Similar Compounds
6-Chloropurine: A simpler purine derivative with a single chlorine atom.
8-Bromo-7-(2-bromoethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione: A similar compound with bromine atoms instead of chlorine.
1,3-Dimethylxanthine: A related compound with a different substitution pattern.
Uniqueness
“8-chloro-7-(2-chloroethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione” is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
8-chloro-7-(2-chloroethyl)-1,3-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2N4O2/c1-13-6-5(7(16)14(2)9(13)17)15(4-3-10)8(11)12-6/h3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVTKNQJKNKGOGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)Cl)CCCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![tert-butyl N-[(1R)-1-(5-butylsulfanyl-1,3,4-oxadiazol-2-yl)-2-phenylethyl]carbamate](/img/structure/B7781305.png)
![tert-butyl N-[(1R)-1-[5-[2-(2-ethylanilino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]ethyl]carbamate](/img/structure/B7781307.png)
![Tert-butyl (2-{5-[(2-methylprop-2-en-1-yl)sulfanyl]-1,3,4-oxadiazol-2-yl}ethyl)carbamate](/img/structure/B7781310.png)
![tert-butyl N-[(1S)-3-methyl-1-[5-[(3-methylphenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]butyl]carbamate](/img/structure/B7781312.png)
![tert-butyl (2S)-2-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]pyrrolidine-1-carboxylate](/img/structure/B7781315.png)
![tert-butyl N-[(1S)-1-[5-[2-(2-ethylanilino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]-2-(1H-indol-3-yl)ethyl]carbamate](/img/structure/B7781332.png)
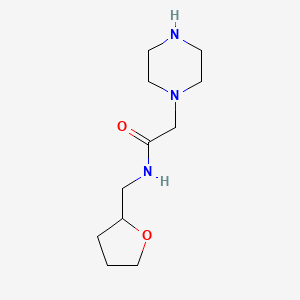
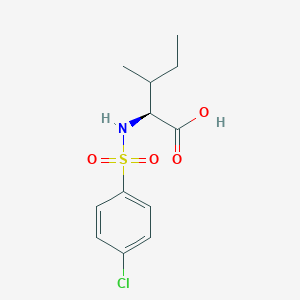
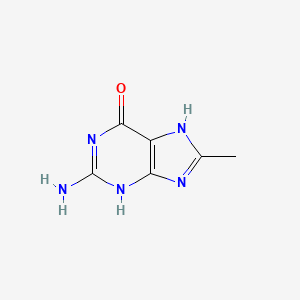
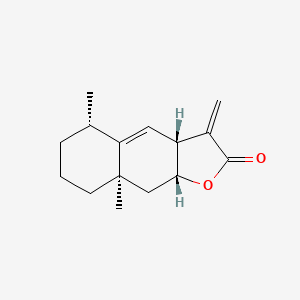
![(S)-1-((2S,3aS,5S,6R,6aS)-6-hydroxy-2-(trichloromethyl)tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)ethane-1,2-diol](/img/structure/B7781363.png)
